ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has shown extensive work on synthesizing novel heterocyclic compounds incorporating thiadiazole, pyrimidine, and triazolo moieties. These compounds have been evaluated for various biological activities, demonstrating the chemical versatility and potential utility of ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate and its derivatives in creating pharmacologically active molecules. For instance, compounds have been synthesized for potential insecticidal activities against pests like the cotton leafworm, showcasing the application of these chemicals in agricultural research (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Some derivatives have been evaluated for their antimicrobial and antifungal activities. For example, thiophene-based heterocycles showed promising results against certain fungi, indicating potential applications in developing new antimicrobial agents (Mabkhot et al., 2016).
Potential Antiasthma Agents
Compounds related to this compound have been studied for their potential use as antiasthma agents, with some showing activity as mediator release inhibitors in assays related to human basophil histamine release (Medwid et al., 1990).
Molecular Docking and Theoretical Studies
Advanced computational techniques, such as molecular docking and DFT/B3LYP calculations, have been employed to study the interactions of these compounds with biological targets, exploring their potential in cancer treatment and other therapeutic areas. For instance, molecular docking analyses suggest that certain derivatives could be good inhibitors for cancer treatment due to their ability to adhere to the active sites of proteins (Sert et al., 2020).
Tuberculostatic Activity
Research into structural analogs has also explored their potential tuberculostatic activity, with some compounds showing promise as antituberculous agents. This suggests applications in addressing tuberculosis, a major global health challenge (Titova et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28, a deubiquitinating enzyme .
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bonding . The terminal free amine group is particularly important for this interaction .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit good antitumor activities .
Action Environment
One study reported that a compound with a similar structure exhibited excellent insensitivity toward external stimuli .
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-2-31-21(30)15-5-3-4-6-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSGUMGHGYZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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